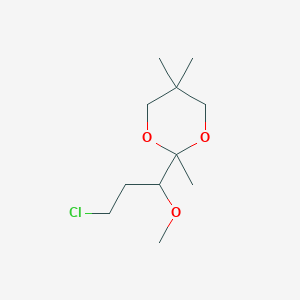![molecular formula C21H24O3 B12611362 Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate CAS No. 649757-02-8](/img/structure/B12611362.png)
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzoyl group attached to a benzoate moiety, with two isopropyl groups on the benzoyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate typically involves the esterification of 4-[2,5-di(propan-2-yl)benzoyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 4-[2,5-di(propan-2-yl)benzoyl]benzoic acid.
Reduction: 4-[2,5-di(propan-2-yl)benzoyl]benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-benzoylbenzoate: Lacks the isopropyl groups, resulting in different chemical and physical properties.
Methyl 4-[2,5-dimethylbenzoyl]benzoate: Contains methyl groups instead of isopropyl groups, leading to variations in reactivity and applications.
Uniqueness
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is unique due to the presence of isopropyl groups on the benzoyl ring. These groups influence the compound’s steric and electronic properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
649757-02-8 |
|---|---|
Molekularformel |
C21H24O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate |
InChI |
InChI=1S/C21H24O3/c1-13(2)17-10-11-18(14(3)4)19(12-17)20(22)15-6-8-16(9-7-15)21(23)24-5/h6-14H,1-5H3 |
InChI-Schlüssel |
UMZNVMXMENTGAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


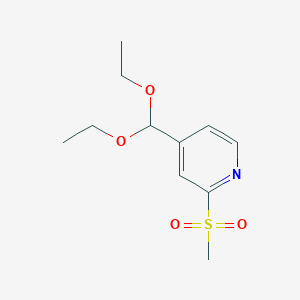
![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)
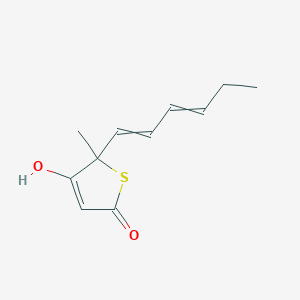
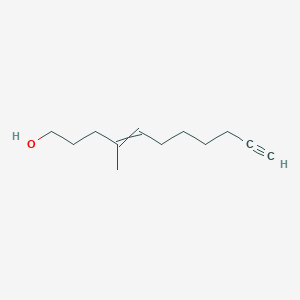
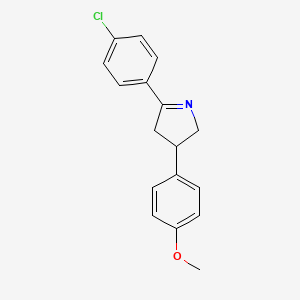
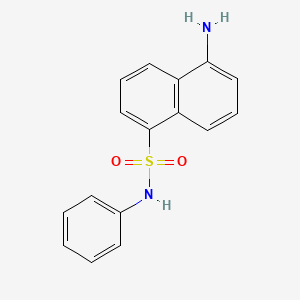
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
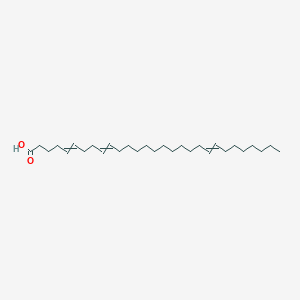
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
